3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid
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Overview
Description
3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid, also known as ferulic acid, is a hydroxycinnamic acid derivative. It is commonly found in the cell walls of plants, particularly in the bran of grasses such as rice, wheat, and oats. This compound is known for its antioxidant properties and is widely used in the food, pharmaceutical, and cosmetic industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid typically involves the condensation of vanillin with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from plant materials, particularly from the bran of cereals. The extraction process involves the use of alkaline hydrolysis followed by acidification to precipitate the ferulic acid .
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroferulic acid.
Esterification: It can react with alcohols to form esters.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Esterification: Acid catalysts such as sulfuric acid are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride.
Major Products
Oxidation: Quinones
Reduction: Dihydroferulic acid
Esterification: Ferulic acid esters
Substitution: Various substituted ferulic acid derivatives
Scientific Research Applications
3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its role in plant cell wall structure and defense mechanisms.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Used in the formulation of skincare products due to its UV-absorbing properties.
Mechanism of Action
The antioxidant activity of 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. It also chelates metal ions, preventing them from catalyzing the formation of free radicals. The compound interacts with various molecular targets, including enzymes involved in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.
Chlorogenic Acid: Found in coffee, it has antioxidant and anti-inflammatory effects.
Sinapic Acid: Similar structure and antioxidant properties.
Uniqueness
3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid is unique due to its high abundance in plant cell walls and its potent antioxidant activity. It is also more stable than some other hydroxycinnamic acids, making it a preferred choice for industrial applications .
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-15-10-11(7-8-14(15)17)9-13(16(18)19)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,18,19)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPNBQDBKNKVII-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C2=CC=CC=C2)/C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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